1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYPPBBSBGIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H24ClN3O2S
- Molecular Weight : 405.9 g/mol
- CAS Number : 953230-79-0
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized to act as a ligand for neurotransmitter receptors, influencing signaling pathways that are crucial in various physiological processes.
Key Mechanisms
- Receptor Modulation : The compound may modulate neurotransmitter receptor activity, which can affect mood, cognition, and motor functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : Induction of apoptosis was observed, suggesting potential use in cancer therapy .
Neuroprotective Effects
Research indicates that the compound may also possess neuroprotective properties:
- Alzheimer's Disease Models : Compounds with similar structures have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .
Case Studies
- Study on PD-1 Pathway Inhibition : A study investigated small molecules targeting the PD-1/PD-L1 pathway, where related compounds exhibited significant immune modulation capabilities. This suggests that similar urea derivatives could be explored for immunotherapeutic applications .
- Cytotoxicity Assays : In vitro assays demonstrated that piperidine derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, indicating their potential as novel anticancer agents .
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Hydrolysis of the Urea Group
The urea moiety undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For example:
Conditions :
-
Acidic: HCl (6M), reflux, 12 hours.
-
Basic: NaOH (5M), 80°C, 8 hours.
Applications : Hydrolysis is critical for metabolite studies or degradation pathway analysis.
Alkylation/Acylation at Urea Nitrogen
The urea nitrogen atoms can undergo alkylation or acylation. For instance:
Reported Reactions :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | N-Methylated urea | KCO, DMF, 60°C | 65% |
| Acetyl chloride | N-Acetyl urea | Pyridine, RT, 4h | 72% |
These modifications enhance solubility or alter biological activity.
Electrophilic Substitution at Thiophene Ring
The thiophen-2-ylmethyl group participates in electrophilic substitution reactions:
-
Sulfonation : Concentrated HSO, 0°C, forms sulfonic acid derivatives .
-
Halogenation : Br/FeBr introduces bromine at the 5-position of the thiophene ring .
Example :
Thiophene halogenation is utilized to modify electronic properties for drug design .
Piperidine Ring Functionalization
The piperidine ring undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form quaternary ammonium salts .
-
Ring-Opening : Strong acids (e.g., HSO) cleave the ring to yield diamines .
Key Reaction :
This reactivity is leveraged in synthesizing open-chain analogs .
Nucleophilic Substitution at Chlorobenzyl Group
The 4-chlorobenzyl group participates in SNAr reactions:
Examples :
| Nucleophile | Product | Conditions |
|---|---|---|
| NH | 4-Aminobenzyl derivative | 100°C, 24h |
| KSCN | 4-Thiocyanatobenzyl derivative | DMF, 80°C |
These substitutions enable diversification of the aromatic moiety .
Cyclization Reactions
Under dehydrating conditions, the urea group cyclizes to form heterocycles:
Conditions : Phosphorus oxychloride (POCl), 120°C, 6h.
Application : Cyclization enhances metabolic stability in drug candidates.
Metal-Catalyzed Cross-Coupling
The thiophene and chlorobenzyl groups enable Suzuki or Heck couplings:
Example :
Conditions : Pd catalyst, KCO, DMF/HO, 80°C .
Oxidation/Reduction Reactions
Comparison with Similar Compounds
Table 1: Piperidine-Containing Urea Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₈H₁₆ClN₃OS | 357.9 | 4-Chlorobenzyl, thiophen-2-ylmethyl |
| 1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea | C₁₉H₂₂ClN₃O | 367.9 | Benzyl, 4-chlorophenyl |
| 1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea | C₁₅H₂₅N₃O₂ | 280.2 | Oxaadamantyl |
Urea Derivatives with Thiophene Substituents
- 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (): This analog replaces the piperidine-thiophen-2-ylmethyl group with a pyridine-thiophen-3-yl system. The thiophen-3-yl orientation may reduce steric hindrance compared to thiophen-2-yl, affecting binding pocket interactions .
- 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea () :
The thiazole-fluorophenyl group replaces the 4-chlorobenzyl and piperidine moieties. The fluorine atom increases electronegativity, while the thiazole contributes to metabolic resistance. This compound’s lower molecular weight (361.5 g/mol) may improve bioavailability compared to the target compound .
Table 2: Thiophene-Containing Urea Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₈H₁₆ClN₃OS | 357.9 | 4-Chlorobenzyl, piperidine-thiophen-2-yl |
| 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea | C₁₈H₁₆ClN₃OS | 357.9 | Pyridine-thiophen-3-yl |
| 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | C₁₇H₁₆FN₃OS₂ | 361.5 | Thiazole-fluorophenyl |
Urea Derivatives with Diverse Heterocycles
- The trifluoromethyl group enhances metabolic stability but may introduce toxicity risks .
- 1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea (ACPU) () :
The adamantyl and coumarin-acetyl groups confer rigidity and fluorescence properties, respectively, making it suitable for imaging studies. However, the bulky structure may limit membrane permeability .
Table 3: Heterocyclic Urea Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₈H₁₆ClN₃OS | 357.9 | Thiophene-piperidine |
| 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea | C₂₃H₂₁ClF₃N₅O₂S | 524.0 | Thiazole-piperazine-trifluoromethyl |
| ACPU | C₂₆H₃₃N₃O₄ | 455.6 | Adamantyl, coumarin-acetyl |
Research Findings and Pharmacological Implications
- Metabolic Stability : Thiophene-containing derivatives (e.g., ) exhibit enhanced stability compared to purely aliphatic analogs due to reduced cytochrome P450-mediated oxidation .
- Target Selectivity : Piperidine derivatives () show affinity for GPCRs and ion channels, while thiazole/piperazine systems () are associated with kinase inhibition .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving carbodiimide-mediated coupling of amines and isocyanates .
Q & A
What are the optimized synthetic routes for 1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and how can reaction yields be improved?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. A common approach includes:
Piperidine Substitution: React piperidin-4-ylmethanol with thiophen-2-ylmethyl halide under basic conditions (e.g., NaOH in dichloromethane) to introduce the thiophene moiety .
Urea Formation: Couple the substituted piperidine intermediate with 4-chlorobenzyl isocyanate in anhydrous THF, using a catalytic base like triethylamine to promote nucleophilic attack .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization from ethanol for higher purity (>99%) .
Yield Optimization:
- Temperature Control: Maintain reflux conditions (65–80°C) during urea formation to enhance reactivity .
- Stoichiometry: Use a 1.2:1 molar ratio of 4-chlorobenzyl isocyanate to the piperidine intermediate to minimize side products .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- FTIR and Raman Spectroscopy: Identify key functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹, thiophene C-S vibrations at ~600–700 cm⁻¹) .
- NMR Analysis:
- X-ray Crystallography: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in urea moieties) using single-crystal data .
How can researchers assess the biological activity of this compound, particularly its kinase inhibition potential?
Level: Advanced
Methodological Answer:
- Kinase Assays: Use in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibition of targets like PI3K or EGFR.
- Cellular Efficacy: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to controls like LY2409881 .
- Selectivity Profiling: Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .
What computational strategies are recommended for studying target binding modes?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- Key Interactions: Prioritize urea-mediated hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Corinate structural features (e.g., substituent electronegativity, logP) with bioactivity data to guide analog design .
How can solubility and formulation challenges be addressed for in vivo studies?
Level: Advanced
Methodological Answer:
- Solubility Screening: Test in DMSO, PBS, and cyclodextrin-based vehicles.
- Data Example: Similar urea derivatives show <10 μg/mL solubility in water but >1 mg/mL in 10% DMSO .
- Formulation Strategies:
What analytical methods ensure purity and stability during storage?
Level: Basic
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities (<0.5%) .
- Stability Studies:
How can structure-activity relationship (SAR) studies guide analog design?
Level: Advanced
Methodological Answer:
- Core Modifications:
- Piperidine Ring: Replace with morpholine to assess flexibility impact on kinase binding .
- Thiophene Substituents: Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance potency .
- Bioisosteric Replacement: Substitute urea with thiourea or cyanoguanidine to modulate hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
